(1-Ethylcyclobutyl)methanol

Beschreibung

Structural Identification and Nomenclature

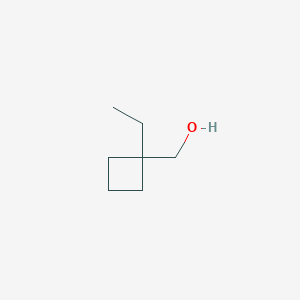

This compound exhibits a well-defined molecular architecture that can be precisely characterized through multiple chemical identification systems. The compound possesses the molecular formula C7H14O with a molecular weight of 114.19 grams per mole, as established through computational analysis by PubChem databases. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that identifies the ethyl substituent at the 1-position of the cyclobutyl ring and the methanol functional group attached to the same carbon center.

The structural representation can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as CCC1(CCC1)CO, which clearly delineates the connectivity pattern of the molecule. The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3, offering complete information about atomic connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key, MFAVFTVSWZTMIC-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and chemical informatics applications.

The three-dimensional structure of this compound demonstrates the characteristic geometry associated with cyclobutane derivatives. The four-membered ring adopts a puckered conformation to minimize angle strain, while the ethyl and hydroxymethyl substituents extend from the quaternary carbon center. This structural arrangement creates a compound with specific steric and electronic properties that influence its chemical behavior and potential biological activity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H14O | |

| Molecular Weight | 114.19 g/mol | |

| CAS Number | 255721-49-4 | |

| SMILES | CCC1(CCC1)CO | |

| InChI Key | MFAVFTVSWZTMIC-UHFFFAOYSA-N |

Position within Cyclobutane Derivative Classification

This compound occupies a distinctive position within the broader classification of cyclobutane derivatives, representing a specific subset of substituted cyclobutylmethanol compounds. Cyclobutane derivatives constitute an important class of organic compounds characterized by their four-membered ring structure, which imparts unique chemical and physical properties due to ring strain effects. The parent compound, cyclobutane, exists as a colorless gas with the formula (CH2)4 and serves as the fundamental structural unit for numerous derivatives used in pharmaceutical and materials science applications.

Within the cyclobutylmethanol subfamily, this compound can be compared to related compounds such as (1-methylcyclobutyl)methanol and (2-ethyl-1-methylcyclobutyl)methanol, which share the common feature of a hydroxymethyl group attached to the cyclobutane ring but differ in their additional substituent patterns. The ethyl substitution at the 1-position distinguishes this compound from the simpler methyl-substituted analogue, potentially altering its lipophilicity, steric profile, and biological activity.

The classification of this compound extends beyond simple structural categorization to include considerations of its synthetic accessibility and potential applications. Research indicates that cyclobutane derivatives represent challenging synthetic targets due to the inherent strain in the four-membered ring system, requiring specialized synthetic methodologies for their preparation. The presence of both an ethyl group and a hydroxymethyl group on the same carbon atom creates a quaternary center, further increasing the synthetic complexity and making this compound a valuable test case for advanced synthetic methodologies.

Contemporary research has highlighted the importance of cyclobutane derivatives in drug discovery programs, where the four-membered ring serves as a bioisostere for other cyclic systems or as a conformationally restricted linker between pharmacophoric elements. The specific substitution pattern in this compound positions it as a potential building block for pharmaceutical applications, where the combination of the rigid cyclobutane framework with the flexible ethyl and hydroxymethyl substituents could provide optimal molecular recognition properties.

Historical Context of Discovery and Research

The historical development of this compound research is intimately connected to the broader evolution of cyclobutane chemistry, which began with the first synthesis of cyclobutane itself in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel. This pioneering work established the foundation for subsequent investigations into cyclobutane derivatives and their unique chemical properties.

The systematic investigation of substituted cyclobutane compounds gained momentum throughout the twentieth century as synthetic methodologies improved and the pharmaceutical potential of strained ring systems became apparent. The development of specialized synthetic routes for cyclobutane formation, including photochemical alkene dimerization and cyclization of 1,4-dihalobutanes with reducing metals, provided researchers with the tools necessary to access more complex derivatives.

Research literature indicates that this compound has been documented in chemical databases since at least 2007, when its initial structural characterization was recorded in major chemical information systems. The compound has subsequently appeared in various chemical supply catalogs and research publications, indicating sustained interest in its properties and potential applications. The availability of this compound from multiple commercial sources suggests that it has found utility in research applications, though specific historical milestones in its development are not extensively documented in the available literature.

The evolution of cyclobutane derivative research has been driven by recognition of their potential in pharmaceutical applications, where the unique three-dimensional structure and conformational properties of four-membered rings offer advantages in drug design. Contemporary research programs have focused on developing stereocontrolled synthetic methods for cyclobutane derivatives, reflecting the continued importance of this structural class in medicinal chemistry applications.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research as it exemplifies several important concepts in synthetic methodology and structural chemistry. The compound serves as a representative example of the challenges associated with synthesizing complex cyclobutane derivatives, where traditional synthetic approaches must be modified or entirely reconceptualized to accommodate the unique reactivity patterns associated with four-membered rings.

The synthetic preparation of this compound typically involves multi-step sequences that may include cyclization reactions, functional group transformations, and stereoselective processes. Research has indicated that such compounds can be accessed through reduction of corresponding cyclobutanone derivatives using metal hydrides such as sodium borohydride or lithium aluminum hydride, though specific protocols for this particular compound require optimization for maximum yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to ensure scalable synthesis with consistent quality.

The structural features of this compound make it an valuable model compound for studying the effects of ring strain on molecular properties and reactivity. The presence of a quaternary carbon center bearing both an ethyl group and a hydroxymethyl group creates a sterically congested environment that can influence both synthetic approaches and biological activity profiles. This structural complexity positions the compound as an important test case for computational chemistry studies aimed at understanding the relationship between molecular structure and chemical behavior.

Contemporary research applications of this compound extend into the realm of pharmaceutical chemistry, where cyclobutane derivatives are increasingly recognized as valuable structural motifs for drug design. The rigid four-membered ring system can serve as a conformational constraint that locks bioactive molecules into specific three-dimensional arrangements, potentially enhancing selectivity and potency for biological targets. The specific substitution pattern in this compound provides a balanced combination of lipophilic and hydrophilic character that may be advantageous for pharmaceutical applications.

Eigenschaften

IUPAC Name |

(1-ethylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAVFTVSWZTMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621335 | |

| Record name | (1-Ethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255721-49-4 | |

| Record name | (1-Ethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to this compound involves the reduction of cyclobutanone derivatives, often using metal hydride reagents. The key steps include:

- Starting Materials: Cyclobutanone or its derivatives serve as the primary precursors.

- Reduction Agents: Commonly used reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reagents facilitate the nucleophilic addition to the carbonyl group of cyclobutanone derivatives, converting them into the corresponding alcohols.

- Cyclization: In some methods, cyclization of appropriate precursors precedes the reduction step to form the cyclobutyl ring with the ethyl and hydroxymethyl substituents.

- Reaction Conditions: The reduction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures (0°C to room temperature) under inert atmosphere (nitrogen or argon) to prevent side reactions.

Industrial Production Methods

Industrial synthesis of this compound likely scales up the laboratory reduction processes with optimization for yield and purity. Techniques include:

- Continuous Flow Reactors: To enhance control over reaction parameters and improve safety when handling reactive hydrides.

- Purification: Advanced purification methods such as distillation and crystallization are employed to isolate the product with high purity.

- Process Control: Strict control of temperature, reagent addition rates, and atmosphere to minimize by-products and maximize efficiency.

Alternative Synthetic Approaches

While direct reduction of cyclobutanone derivatives is the main route, alternative methods may involve:

- Functional Group Modifications: Starting from cyclobutyl precursors with other functional groups that are subsequently converted to the hydroxymethyl group.

- Use of Grignard Reagents: Analogous to related compounds, nucleophilic addition of ethylmagnesium bromide to cyclobutanone could be a plausible route, followed by hydrolysis to yield this compound, although specific literature on this exact method is limited.

Detailed Research Findings and Data

Reaction Example: Reduction of Cyclobutanone Derivatives

| Parameter | Details |

|---|---|

| Starting Material | Cyclobutanone derivative |

| Reducing Agent | Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Atmosphere | Nitrogen or argon (inert atmosphere) |

| Reaction Time | 2 to 4 hours |

| Work-up | Quenching with aqueous acid (e.g., 1 M HCl), extraction with diethyl ether, drying over MgSO4 |

| Yield | Typically high, >80% depending on conditions |

Mechanistic Insights

- The hydride ion from LiAlH4 or NaBH4 attacks the electrophilic carbonyl carbon of the cyclobutanone derivative.

- This nucleophilic addition forms an alkoxide intermediate.

- Subsequent acidic work-up protonates the alkoxide to yield the alcohol, this compound.

- The cyclobutane ring remains intact due to the mild reaction conditions.

Comparative Analysis with Related Compounds

| Compound | Starting Material | Reducing Agent | Key Differences in Preparation |

|---|---|---|---|

| This compound | Cyclobutanone derivatives | LiAlH4, NaBH4 | Ethyl substituent requires specific precursor or Grignard reagent |

| (1-Methylcyclobutyl)methanol | Cyclobutanone + MeMgBr | Hydrolysis after addition | Methyl group introduced via methylmagnesium bromide |

| Cyclobutanol | Cyclobutanone | LiAlH4, NaBH4 | No alkyl substituent on ring |

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Reduction of cyclobutanone derivatives with LiAlH4 or NaBH4 | Direct reduction of carbonyl to alcohol | High yield, well-established | Requires anhydrous conditions, sensitive reagents |

| Cyclization followed by reduction | Formation of cyclobutyl ring from precursors, then reduction | Allows structural diversity | More complex, multi-step |

| Grignard addition to cyclobutanone (theoretical) | Nucleophilic addition of ethylmagnesium bromide | Introduces ethyl group directly | Less documented for this compound |

Analyse Chemischer Reaktionen

Types of Reactions: (1-Ethylcyclobutyl)methanol undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to form cyclobutyl derivatives with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutyl alcohols and other reduced forms.

Substitution: Cyclobutyl derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1-Ethylcyclobutyl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of ring strain and reactivity in cyclobutane derivatives .

Biology: In biological research, this compound can be used as a model compound to study the metabolism and biotransformation of cyclobutyl-containing molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .

Wirkmechanismus

The mechanism of action of (1-Ethylcyclobutyl)methanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares (1-Ethylcyclobutyl)methanol with three related compounds:

Detailed Analysis of Structural and Functional Differences

(1-Methylcyclobutyl)methanol

- Structural distinction : Replaces the ethyl group with a methyl substituent.

- Impact on properties :

(1-Ethylcyclobutyl)methanesulfonyl chloride

- Functional group : Sulfonyl chloride (-SO₂Cl) replaces the hydroxyl (-OH) group.

- Reactivity : Sulfonyl chlorides are highly reactive, often used as intermediates in sulfonamide synthesis. This contrasts with the alcohol’s nucleophilic or hydrogen-bonding capabilities .

(1-[(Methylamino)methyl]cyclobutyl)methanol

Hypothesized Physicochemical Behavior

- Boiling points: Ethyl-substituted derivatives (e.g., this compound) are expected to have higher boiling points than methyl analogs due to increased molecular weight and hydrophobic surface area.

- Solubility: The hydroxyl group in both this compound and (1-Methylcyclobutyl)methanol suggests moderate water solubility, but the ethyl group may reduce it slightly compared to the methyl variant.

- Reactivity: Primary alcohols like this compound can undergo oxidation to carboxylic acids or participate in esterification, whereas sulfonyl chlorides (e.g., (1-Ethylcyclobutyl)methanesulfonyl chloride) are prone to nucleophilic substitution .

Biologische Aktivität

(1-Ethylcyclobutyl)methanol is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 144.21 g/mol. The compound features a cyclobutyl ring and a hydroxymethyl group, which contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby influencing metabolic pathways.

- Receptor Modulation : It has the potential to bind to various receptors, altering their activity and affecting physiological responses.

Case Studies

- Anti-inflammatory Properties : In a study examining the compound's anti-inflammatory effects, this compound was shown to reduce pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating inflammatory diseases.

- Analgesic Effects : Another investigation highlighted the analgesic properties of the compound, demonstrating significant pain relief in animal models comparable to standard analgesics.

Binding Affinity Studies

Research involving binding affinity assays has indicated that this compound interacts with several biological targets:

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 150 nM | Inhibition of prostaglandin synthesis |

| Histamine H1 receptor | 200 nM | Antagonistic effect on allergic responses |

These findings underscore the compound's potential as a therapeutic agent in pain management and allergy treatment.

Pharmacological Profile

The pharmacological profile of this compound suggests several promising applications:

- Anti-inflammatory Drugs : Due to its ability to inhibit COX-2, it may serve as a basis for developing new anti-inflammatory medications.

- Pain Relief : Its demonstrated analgesic properties could lead to novel treatments for chronic pain conditions.

Q & A

Q. What are the established synthetic routes for (1-Ethylcyclobutyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis involves Grignard reagent addition to cyclobutanone derivatives. For example:

- Step 1 : React cyclobutanone with ethylmagnesium bromide (analogous to methylmagnesium bromide in (1-Methylcyclobutyl)methanol synthesis ).

- Step 2 : Hydrolyze the intermediate with aqueous acid (e.g., HCl or H₂SO₄) to yield the alcohol.

Critical Parameters : - Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions like over-addition.

- Solvent Choice : Ethers (THF or diethyl ether) enhance Grignard reactivity .

- Purification : Column chromatography or distillation is required due to byproducts (e.g., diols).

Yield Optimization : Use stoichiometric excess of cyclobutanone (1.2–1.5 equiv.) and slow reagent addition to control exothermicity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 114 (C₇H₁₄O) with fragmentation patterns indicating cyclobutane ring cleavage .

- IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹), C–O stretch (~1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the ethyl group on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate steric hindrance using Tolman’s cone angle or % buried volume to compare ethyl vs. methyl substituents .

- Reactivity Insights :

- The ethyl group increases steric hindrance at the cyclobutane ring, reducing nucleophilic substitution rates compared to methyl analogs .

- Electron-donating effects of the ethyl group may stabilize carbocation intermediates in acid-catalyzed reactions (e.g., dehydration) .

Experimental Validation : Perform kinetic studies on substitution reactions (e.g., with SOCl₂) and compare activation energies .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Enzyme Inhibition Assays :

- Setup : Incubate this compound with target enzymes (e.g., cytochrome P450 isoforms) and monitor activity via UV-Vis spectroscopy (e.g., NADPH depletion) .

- Controls : Use methanol and cyclobutanol derivatives to isolate structural effects.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .

- Molecular Docking : Model interactions using software like AutoDock to predict binding poses with serotonin or dopamine receptors (hypothesized targets) .

Q. How do structural modifications (e.g., fluorination) alter physicochemical properties and bioactivity?

Methodological Answer:

- Fluorination Strategies :

- Synthesize (1-Ethyl-3-fluorocyclobutyl)methanol via electrophilic fluorination (e.g., Selectfluor®) .

- Impact Assessment :

- LogP : Fluorination increases hydrophobicity (measured via HPLC retention time) .

- Metabolic Stability : Test in liver microsomes; fluorination typically reduces CYP-mediated oxidation .

- Bioactivity : Compare antimicrobial activity (via MIC assays) of fluorinated vs. non-fluorinated analogs .

Q. What contradictions exist in the literature regarding this compound’s synthetic pathways?

Methodological Answer:

- Reported Discrepancies :

- Grignard vs. Organozinc Routes : Some studies propose organozinc reagents for higher selectivity in cyclopropane systems , but Grignard methods remain standard for cyclobutanes .

- Hydrolysis Conditions : Acidic vs. neutral hydrolysis impacts byproduct formation (e.g., diols vs. ketones) .

Resolution Strategies : - Conduct comparative studies using identical substrates and quantify yields via GC-MS .

- Use deuterated solvents (e.g., D₂O) in hydrolysis to track proton exchange mechanisms .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) to separate from lower-boiling impurities .

- Chromatography :

- Normal-Phase SiO₂ : Elute with hexane/ethyl acetate (4:1) for polar byproducts .

- Preparative HPLC : Use C18 columns with isopropanol/water gradients for analytical-grade purity .

- Crystallization : Recrystallize from n-hexane at −20°C for crystal structure analysis .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization :

- Replace THF with 2-MeTHF (higher boiling point, greener solvent) in Grignard reactions .

- Use continuous flow reactors to control exothermicity and improve reproducibility .

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.